molecular formula C7H16O4 B1580888 2,5,7,10-Tetraoxaundecane CAS No. 4431-83-8

2,5,7,10-Tetraoxaundecane

Cat. No. B1580888
CAS RN: 4431-83-8
M. Wt: 164.2 g/mol
InChI Key: QWRBKBNCFWPVJX-UHFFFAOYSA-N
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Patent
US05637775

Procedure details

1045 g of 2-methoxyethanol (Mr =76,1), 194 g of paraformaldehyde (Mr =30.03 based on formaldehyde) and 16 g of p-toluenesulfonic acid (Mr =172.2) are reacted for 2 hours at 90° C. The water of reaction is then removed by distillation. The reaction mixture is distilled under reduced pressure (c. 20 mbar), affording 758 g of bis(2-methoxyethoxy)methane (Mr =164.21) in c. 99% purity, yield: 67% of theory. The remainder (33%) consists almost completely of the educt, which can be recycled, so that total yields of over 97% result.
Quantity
1045 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[CH2:6]=[O:7]>C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][O:7][CH2:4][CH2:3][O:2][CH3:1]

Inputs

Step One
Name
Quantity
1045 g
Type
reactant
Smiles
COCCO
Name
Quantity
194 g
Type
reactant
Smiles
C=O
Name
Quantity
16 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is distilled under reduced pressure (c. 20 mbar)

Outcomes

Product
Name
Type
product
Smiles
COCCOCOCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 758 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.